Cas no 1099689-63-0 (4-(4-amino-3-methylphenoxy)benzonitrile)
4-(4-amino-3-methylphenoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-amino-3-methylphenoxy)benzonitrile
- Benzonitrile, 4-(4-amino-3-methylphenoxy)-
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- Inchi: 1S/C14H12N2O/c1-10-8-13(6-7-14(10)16)17-12-4-2-11(9-15)3-5-12/h2-8H,16H2,1H3
- InChI Key: AVKCCTDAMNJPLQ-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(OC2=CC=C(N)C(C)=C2)C=C1
4-(4-amino-3-methylphenoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621555-25mg |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621555-50mg |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A621555-250mg |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-54279-0.05g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-54279-0.1g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-54279-0.25g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-54279-0.5g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-54279-1.0g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-54279-2.5g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-54279-5.0g |
4-(4-amino-3-methylphenoxy)benzonitrile |
1099689-63-0 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
4-(4-amino-3-methylphenoxy)benzonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-(4-amino-3-methylphenoxy)benzonitrile
4-(4-Amino-3-Methylphenoxy)benzonitrile: A Comprehensive Overview
4-(4-Amino-3-methylphenoxy)benzonitrile (CAS No. 1099689-63-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-(4-amino-3-methylphenoxy)benzonitrile consists of a benzene ring substituted with a cyano group and a phenoxy group, which itself is substituted with an amino and a methyl group. This intricate arrangement imparts the compound with specific chemical properties that make it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological properties of 4-(4-amino-3-methylphenoxy)benzonitrile. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that 4-(4-amino-3-methylphenoxy)benzonitrile could be developed into a novel therapeutic for inflammatory diseases.
Beyond its anti-inflammatory properties, 4-(4-amino-3-methylphenoxy)benzonitrile has also shown promise in the field of cancer research. Preclinical studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. These results position 4-(4-amino-3-methylphenoxy)benzonitrile as a potential lead compound for the development of anticancer drugs.
In addition to its therapeutic applications, 4-(4-amino-3-methylphenoxy)benzonitrile has been explored for its use in chemical synthesis and materials science. Its unique structural features make it a valuable building block for the synthesis of more complex molecules. For instance, it can be used as an intermediate in the preparation of advanced materials with specific optical or electronic properties.
The synthesis of 4-(4-amino-3-methylphenoxy)benzonitrile has been optimized through various methods, including Suzuki coupling and Ullmann coupling reactions. These synthetic routes have been refined to improve yield and purity, making the compound more accessible for large-scale production. The ability to synthesize this compound efficiently is crucial for its practical applications in both research and industry.
To further understand the biological activity of 4-(4-amino-3-methylphenoxy)benzonitrile, researchers have conducted extensive structure-activity relationship (SAR) studies. These studies have identified key structural elements that contribute to its pharmacological effects, providing valuable insights for the design of more potent and selective analogs. For example, modifications to the amino or methyl groups have been shown to enhance or modulate specific biological activities.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-amino-3-methylphenoxy)benzonitrile. Early results from phase I trials have demonstrated favorable pharmacokinetic profiles and acceptable safety margins. These findings are encouraging and pave the way for more advanced clinical studies to explore its therapeutic potential in human subjects.
In conclusion, 4-(4-amino-3-methylphenoxy)benzonitrile (CAS No. 1099689-63-0) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure, combined with its promising biological activities, makes it an exciting candidate for further investigation. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing medical treatments and materials science.
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